Cas no 1823037-79-1 (2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)
![2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1823037-79-1x500.png)
2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.1]heptane-2-carboxaldehyde, 2-ethyl-
- 2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde
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- インチ: 1S/C10H16O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3
- InChIKey: VZFQGTSAQWLGCM-UHFFFAOYSA-N
- ほほえんだ: C12CC(CC1)CC2(CC)C=O
じっけんとくせい
- 密度みつど: 1.030±0.06 g/cm3(Predicted)
- ふってん: 209.0±9.0 °C(Predicted)
2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1623430-0.25g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 0.25g |
$933.0 | 2023-05-26 | ||
Enamine | EN300-1623430-10.0g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1623430-2.5g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 2.5g |
$1988.0 | 2023-05-26 | ||
Enamine | EN300-1623430-5.0g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1623430-1.0g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1623430-0.1g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 0.1g |
$892.0 | 2023-05-26 | ||
Enamine | EN300-1623430-0.05g |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 0.05g |
$851.0 | 2023-05-26 | ||
Enamine | EN300-1623430-5000mg |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1623430-50mg |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1623430-2500mg |
2-ethylbicyclo[2.2.1]heptane-2-carbaldehyde |
1823037-79-1 | 2500mg |
$1791.0 | 2023-09-22 |
2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
2-Ethylbicyclo[2.2.1]heptane-2-carbaldehydeに関する追加情報
Introduction to 2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 1823037-79-1)
2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1823037-79-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its bicyclic structure and aldehyde functional group, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as a key intermediate in the development of novel therapeutic agents.
The bicyclo[2.2.1]heptane core of this compound is a strained bicyclic system that introduces unique steric and electronic properties, making it a valuable scaffold for medicinal chemistry applications. The presence of the aldehyde group at the 2-position further enhances its utility, as aldehydes are versatile functional groups that can participate in various chemical transformations, including condensation reactions, oxidation processes, and the formation of Schiff bases.
Recent advancements in synthetic methodologies have enabled more efficient and scalable preparations of 2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde, facilitating its use in industrial and academic research settings. The compound's structural features make it particularly relevant for exploring new pharmacophores in drug discovery programs. For instance, the rigid bicyclic framework can mimic natural product scaffolds, while the aldehyde functionality provides a handle for further derivatization.
In the realm of pharmaceutical development, CAS No. 1823037-79-1 has been explored as a precursor for molecules targeting neurological disorders. The unique spatial arrangement of atoms in its structure may interact favorably with biological targets, such as enzymes or receptors involved in neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound exhibit promising activities in vitro, warranting further investigation into their potential therapeutic benefits.
The synthesis of 2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves multi-step organic reactions, often starting from readily available precursors like cyclohexanone or norbornadiene derivatives. Modern catalytic approaches have improved yields and reduced byproduct formation, making the process more sustainable and cost-effective. These advancements are crucial for large-scale production and commercialization efforts.
One of the most compelling aspects of this compound is its role as a building block for more complex molecules. Researchers have utilized CAS No. 1823037-79-1 to construct heterocyclic systems and functionalized aldehydes that exhibit enhanced biological activity. For example, incorporating nitrogen-containing heterocycles into the bicyclic core has led to compounds with improved binding affinities to protein targets, suggesting its versatility in medicinal chemistry applications.
The electronic properties of 2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde also make it an attractive candidate for materials science research. The strained ring system can influence electron delocalization and reactivity, potentially enabling applications in organic electronics or photochemical processes. Ongoing investigations are exploring these possibilities, highlighting the compound's broad utility beyond traditional pharmaceuticals.
In conclusion, 2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS No. 1823037-79-1) represents a fascinating molecule with diverse applications in synthetic chemistry and drug discovery. Its unique structural features and functional group compatibility position it as a valuable asset for researchers seeking novel bioactive compounds. As synthetic techniques continue to evolve, the accessibility and utility of this compound are expected to expand, driving further innovation in both academic and industrial settings.
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